Ethyl 1-tert-butoxycarbonyl-azetidine-3-carboxylate is a synthetic organic compound classified within the azetidine family, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound is notable for its applications in organic synthesis and medicinal chemistry, primarily due to the presence of both an ethyl ester and a tert-butoxycarbonyl (Boc) group, which provide unique reactivity and functionalization opportunities. The molecular formula for this compound is C₉H₁₅N₁O₄, and it is recognized for its role as a versatile building block in the development of bioactive molecules and pharmaceutical intermediates.
The synthesis of ethyl 1-tert-butoxycarbonyl-azetidine-3-carboxylate typically involves several key steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst concentration to improve yields and minimize by-products. For example, employing mild acidic conditions can facilitate the deprotection of Boc groups when necessary.
Ethyl 1-tert-butoxycarbonyl-azetidine-3-carboxylate features a four-membered azetidine ring with a carboxylic acid derivative at one position and a Boc-protected amine at another. The presence of both an ethyl ester and the Boc group enhances its reactivity profile.
Ethyl 1-tert-butoxycarbonyl-azetidine-3-carboxylate can participate in various chemical reactions:
Common reagents for nucleophilic substitution include sodium hydride or lithium diisopropylamide, which generate reactive nucleophiles capable of attacking electrophilic centers on the azetidine ring.
The mechanism by which ethyl 1-tert-butoxycarbonyl-azetidine-3-carboxylate acts in chemical reactions typically involves:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the identity and purity of synthesized compounds .
Ethyl 1-tert-butoxycarbonyl-azetidine-3-carboxylate has diverse applications in scientific research:
Azetidines—saturated four-membered nitrogen-containing heterocycles—represent a class of structurally constrained scaffolds with profound significance in modern organic synthesis and drug discovery. Characterized by significant ring strain (approximating 106 kJ/mol) and pyramidalized nitrogen geometry (inversion barrier ΔG* ≈ 10 kcal/mol), these motifs impart unique conformational restrictions and physicochemical properties when incorporated into complex molecules [6] [10]. Unlike their three-membered (aziridine) or five-membered (pyrrolidine) counterparts, azetidines exhibit moderated reactivity profiles: they resist ring-opening under basic conditions yet remain susceptible to controlled functionalization, making them exceptionally versatile synthetic intermediates [6]. The introduction of carboxylate esters at the C3 position further enhances their utility by providing handles for diversification through amidation, reduction, or cross-coupling reactions.
Azetidine rings serve as privileged pharmacophores in bioactive molecules due to their:
Table 1: Clinically Relevant Azetidine-Containing Agents
Drug Name | Therapeutic Class | Azetidine Role | Key Structural Feature |
---|---|---|---|
Cobimetinib | Anticancer (MEK inhibitor) | Conformational constraint | N-Linked amide from C3-carboxylate |
Azelnidipine | Antihypertensive (Ca²⁺ blocker) | Benzhydryl-substituted azetidine | N-Benzhydryl pharmacophore |
Penicillin G | β-Lactam antibiotic | Fused bicyclic core | β-Lactam-azetidine fusion |
Baricitinib | Anti-inflammatory (JAK1 inhibitor) | Spirocyclic azetidine | 1,7-Diazaspiro[3.4]octane |
Notably, Cobimetinib features a 1-Boc-3-carboxyazetidine moiety critical for binding potency, while azelnidipine utilizes an N-benzhydryl azetidine to modulate calcium channel activity [2]. The synthetic analog GDC-0927 (ER-positive breast cancer therapy) incorporates a 3-(fluoromethyl)azetidine linked via ethylene spacer, demonstrating the scaffold’s adaptability in oncology [2].
The tert-butyloxycarbonyl (Boc) group serves as a cornerstone protecting strategy for azetidine nitrogen due to its:
Table 2: Boc Protection Methodologies for Azetidines
Method | Conditions | Chemoselectivity | Reference |
---|---|---|---|
(Boc)₂O/H₂O (catalyst-free) | RT, 1–12 h | Selective N-Boc; no di-Boc formation | Chankeshwara et al. |
(Boc)₂O/DMAP (anhydrous) | CH₃CN, RT | High-yield N-acylation | Englund et al. |
(Boc)₂O/HFIP | Hexafluoroisopropanol, reflux | Recyclable solvent; no oxazolidinones | Heydari et al. |
TMSI deprotection | Me₃SiI then MeOH | Mild alternative to strong acids | Jung et al. |
The Boc group’s stability profile permits transformations incompatible with free amines: for example, ethyl 1-Boc-azetidine-3-carboxylate undergoes α-lithiation at C2 without competing elimination or ring-opening [3]. Post-functionalization deprotection liberates the secondary amine for peptide coupling or salt formation—critical for prodrug synthesis (e.g., ximelagatran analogs) [2] [7].
The emergence of ethyl 1-Boc-azetidine-3-carboxylate (CAS 1346674-10-9, MW 229.27 g/mol) as a commercial building block reflects three evolutionary phases in heterocyclic chemistry:
Table 3: Key Synthetic Routes to Ethyl 1-Boc-azetidine-3-carboxylate
Strategy | Starting Material | Key Steps | Yield |
---|---|---|---|
HWE Olefination/Aza-Michael | N-Boc-azetidin-3-one | (i) (EtO₂CCH₂PO₃Et²⁻, DBU; (ii) H₂/Pd-C | 72% |
Carbamate Alkylation | Ethyl azetidine-3-carboxylate | (i) Boc₂O, H₂O/THF | 85–90% |
Curtius Rearrangement | Azetidine-3-carboxylic acid | (i) Boc₂O, NaN₃; (ii) Δ; (iii) EtOH | 65% |
The Horner–Wadsworth–Emmons (HWE) approach remains predominant: N-Boc-azetidin-3-one undergoes olefination with ethyl (diethylphosphoryl)acetate/DBU, yielding ethyl (N-Boc-azetidin-3-ylidene)acetate. Subsequent catalytic hydrogenation saturates the exocyclic alkene, delivering the target compound in 72% yield after distillation [5]. Recent innovations include Suzuki–Miyaura couplings on brominated derivatives to access 3-arylazetidines—enabling libraries of constrained tyrosine/phenylalanine analogs [5] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: